Trachelanthamidic acid

Description

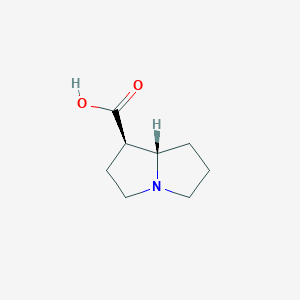

Structurally, it belongs to the class of aliphatic carboxylic acids, characterized by a branched carbon chain with hydroxyl and amino functional groups. For instance, TXA has demonstrated efficacy against Staphylococcus spp. and Cutibacterium acnes, pathogens implicated in peri-implant infections, by disrupting biofilm formation and cellular metabolism . TAA’s hypothesized mechanism of action may parallel these properties, though further studies are required to confirm its bioactivity profile.

Properties

CAS No. |

526-66-9 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid |

InChI |

InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1 |

InChI Key |

BZYGCNOHXFJSTG-RQJHMYQMSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H](CCN2C1)C(=O)O |

Canonical SMILES |

C1CC2C(CCN2C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trachelanthamidic acid typically involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid. The reaction conditions include filtering the hydrogenation solution to remove the catalyst, distilling until the reaction solution is cured, heating, and baking to perform transformation. The reaction solution is then dissolved in water, neutralized with acid, and subjected to salification using p-toluenesulfonic acid. The final product is obtained through crystallization, cooling, filtering, washing, and drying .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency and purity. The process involves the use of advanced filtration and crystallization techniques to meet pharmacopeia standards.

Chemical Reactions Analysis

Types of Reactions: Trachelanthamidic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using hydrogenation techniques, typically in the presence of a catalyst.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Trachelanthamidic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of trachelanthamidic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence redox signaling pathways and inhibit certain proteolytic activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biochemical and functional characteristics of TAA can be contextualized against structurally or functionally related compounds, such as tranexamic acid, ε-aminocaproic acid (EACA), and aprotinin. Below is a comparative analysis based on available data:

Table 1: Comparative Analysis of Trachelanthamidic Acid and Analogous Compounds

Key Findings:

Tranexamic Acid (TXA): Unlike TAA, TXA has well-documented antimicrobial activity, particularly against Gram-positive bacteria. Benjumea et al. (2022) reported that TXA reduced S. aureus viability by 80% at 4 mg/mL, suggesting its utility in preventing implant-related infections .

ε-Aminocaproic Acid (EACA): While EACA shares TXA’s antifibrinolytic mechanism, it lacks comparable antimicrobial efficacy. This highlights TAA’s possible niche as a dual-action compound if future studies confirm its antimicrobial and enzymatic inhibitory roles.

Aprotinin: As a polypeptide, aprotinin’s protease inhibition mechanism diverges significantly from TAA’s hypothesized pathways. Its clinical use is also constrained by immunogenicity, a challenge TAA might avoid due to its smaller molecular size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.